1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one is a complex organic compound that features a benzothiazole ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one typically involves multi-step procedures. One common method starts with the preparation of N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine. This intermediate is then treated with piperidine and formaldehyde in methanol at room temperature. The reaction mixture is stirred for 2 hours, followed by solvent removal and recrystallization from chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial and antipsychotic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antibacterial or antipsychotic activity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine: Shares the benzothiazole ring but differs in the attached functional groups.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with a piperazine ring, known for its antibacterial activity.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2OS |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)16(19)18-9-7-12(8-10-18)15-17-13-5-3-4-6-14(13)20-15/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
OJELTTOFBQFXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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